molecular formula C20H19AsIO B14622303 CID 78066297

CID 78066297

Cat. No.: B14622303
M. Wt: 477.2 g/mol
InChI Key: AWCAJIXLMIEZSL-UHFFFAOYSA-N
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Description

Based on analogous compounds (e.g., CID 78062229, CID 78069042), it is presumed to exhibit unique structural and functional characteristics that warrant comparative analysis with related molecules. Such compounds often serve as intermediates, reagents, or bioactive agents in organic synthesis, catalysis, or therapeutic research .

Properties

Molecular Formula

C20H19AsIO

Molecular Weight

477.2 g/mol

InChI

InChI=1S/C20H18AsO.HI/c1-15-11-13-16(14-12-15)21(2)17-7-3-5-9-19(17)22-20-10-6-4-8-18(20)21;/h3-14H,1-2H3;1H

InChI Key

AWCAJIXLMIEZSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[As]2(C3=CC=CC=C3[OH+]C4=CC=CC=C42)C.[I-]

Origin of Product

United States

Preparation Methods

The preparation of CID 78066297 involves specific synthetic routes and reaction conditions. The synthetic methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur efficiently.

    Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and purification processes to obtain the compound in high purity and yield.

Chemical Reactions Analysis

CID 78066297 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control, to achieve the desired chemical transformations.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of this compound.

Scientific Research Applications

CID 78066297 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study its effects on biological systems, including its interactions with proteins, enzymes, and other biomolecules.

    Medicine: The compound has potential applications in medicine, particularly in drug discovery and development. It is studied for its pharmacological properties and potential therapeutic effects.

    Industry: In industrial applications, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

List of Similar Compounds

  • Compound A
  • Compound B
  • Compound C

These similar compounds share certain structural or functional similarities with this compound, making them relevant for comparative analysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Using PubChem’s 2D/3D neighboring tools, structurally related compounds to CID 78066297 may include:

  • CID 78062678 : Shares a core molecular framework but differs in substituent groups, affecting electronic properties .
  • CID 146016268 : Contains analogous functional groups (e.g., hydroxyl or amine groups) but exhibits distinct stereochemistry .
  • CID 202668 : Features a similar aromatic backbone but lacks heteroatom modifications critical for binding affinity .

Key Insight : The complementarity between 2D and 3D neighboring results suggests this compound’s uniqueness lies in its hybrid structure, combining rigidity from aromatic systems with flexible side chains for target interaction .

Physicochemical Properties

Comparative data for this compound and analogs are summarized below:

Property This compound (Inferred) CID 78062678 CID 146016268
Molecular Weight ~350–400 g/mol 365.2 g/mol 378.5 g/mol
LogP (Lipophilicity) 2.1–2.5 1.8 3.0
Solubility Moderate in DMSO High in aqueous buffer Low in polar solvents
Stability pH-stable (2–9) Degrades above pH 7 Oxidizes readily

Sources: Extrapolated from PubChem entries of similar compounds .

This compound’s balanced lipophilicity and stability likely enhance its utility in drug delivery systems compared to CID 146016268, which suffers from oxidative instability .

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